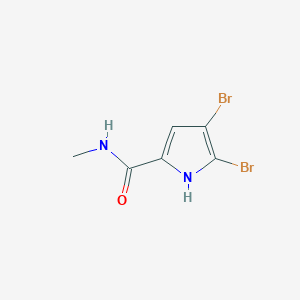![molecular formula C27H26O2P2 B14272487 {[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane CAS No. 138169-42-3](/img/structure/B14272487.png)
{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphorus atom bonded to two 4-methylphenyl groups, one oxo group, and one diphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 4-methylphenylphosphine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
-
Step 1: Formation of Intermediate
Reactants: Diphenylphosphine oxide, 4-methylphenylphosphine
Catalyst: Palladium or platinum-based catalyst
Conditions: Temperature around 80-100°C, inert atmosphere (e.g., nitrogen or argon)
-
Step 2: Final Product Formation
Reactants: Intermediate from Step 1
Conditions: Further heating and purification steps to isolate the final product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
Oxidation Products: Higher oxidation state phosphorus compounds.
Reduction Products: Lower oxidation state phosphorus compounds.
Substitution Products: Compounds with substituted phenyl or methyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which are useful in catalysis and material science.
Biology
In biological research, this compound can be used to study phosphorus-containing biomolecules. Its interactions with enzymes and proteins provide insights into biochemical pathways involving phosphorus.
Medicine
Potential applications in medicine include the development of phosphorus-based drugs. The compound’s ability to interact with biological molecules makes it a candidate for drug design and delivery systems.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its role as a precursor in the production of polymers and other high-performance materials is significant.
Wirkmechanismus
The mechanism by which {[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as metal ions and biological macromolecules. The phosphorus atom in the compound can coordinate with metal ions, forming stable complexes that influence catalytic activity. In biological systems, the compound can interact with enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenylphosphine
- {[Bis(4-methoxyphenyl)phosphoryl]methyl}(oxo)diphenylphosphine
- {[Bis(4-chlorophenyl)phosphoryl]methyl}(oxo)diphenylphosphine
Uniqueness
{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of the 4-methylphenyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
138169-42-3 |
|---|---|
Molekularformel |
C27H26O2P2 |
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
1-[diphenylphosphorylmethyl-(4-methylphenyl)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C27H26O2P2/c1-22-13-17-26(18-14-22)31(29,27-19-15-23(2)16-20-27)21-30(28,24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-20H,21H2,1-2H3 |
InChI-Schlüssel |
MEFKKMDPYAIZQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)P(=O)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


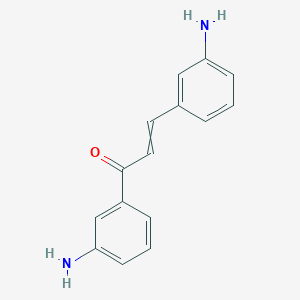

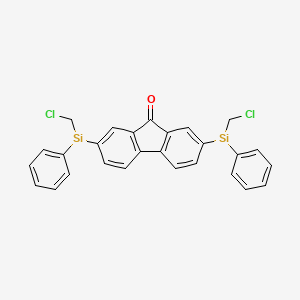
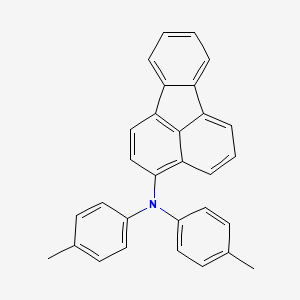
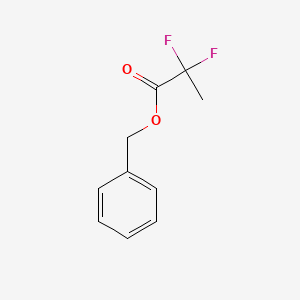
![9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-](/img/structure/B14272439.png)
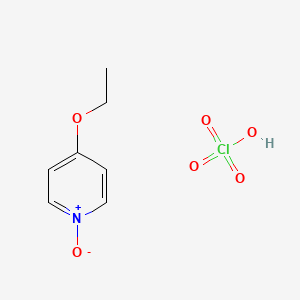
![(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid](/img/structure/B14272448.png)
![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
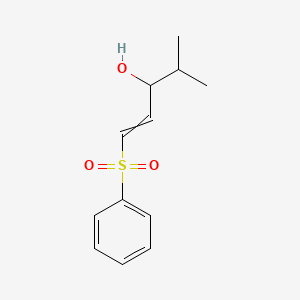
![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
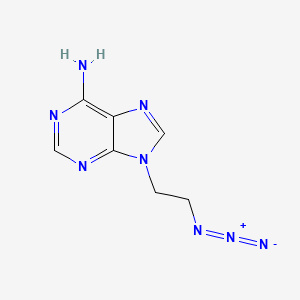
![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)
